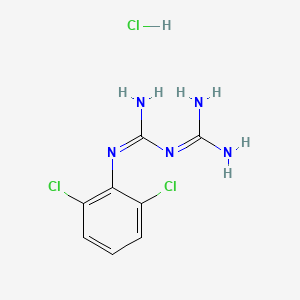

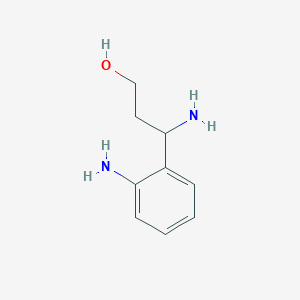

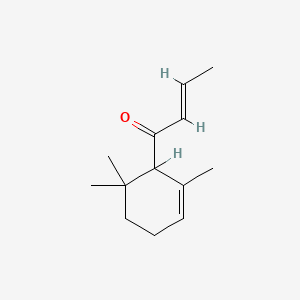

6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine

Vue d'ensemble

Description

Applications De Recherche Scientifique

MW-150 has a wide range of scientific research applications, including:

Mécanisme D'action

MW-150 exerts its effects by selectively inhibiting the alpha isoform of the mitogen-activated serine/threonine protein kinase p38 MAPK. This kinase is expressed in microglia and neurons, where it plays a role in the release of pro-inflammatory cytokines and neuronal plasticity . By inhibiting p38 MAPK, MW-150 reduces the production of pro-inflammatory cytokines and modulates neuronal signaling pathways, which can help alleviate symptoms of neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

MW-150 interacts with the enzyme p38α MAPK, which is expressed in microglia and neurons . In microglia, the enzyme stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to a variety of stressors . In neurons, signaling via p38α MAPK has been implicated in tau localization and neuronal plasticity .

Cellular Effects

MW-150 has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . MW-150 inhibits the release of proinflammatory cytokines from glia, and rescues synaptic dysfunction in the entorhinal cortex of these models .

Molecular Mechanism

MW-150 exerts its effects at the molecular level through a variety of mechanisms. It inhibits the ability of the endogenous p38α MAPK to phosphorylate an endogenous substrate MK2 in activated glia . This inhibition blocks the increased IL-1β production by activated glia .

Dosage Effects in Animal Models

In animal models, the effects of MW-150 vary with different dosages. In the APP/PS1 mouse model of amyloidosis, treatment with MW-150 from an early age prevented the development of memory deficits, without affecting amyloid plaque accumulation . In APP/PS knock-in mice, treatment of older mice suppressed memory deficits .

Metabolic Pathways

The specific metabolic pathways that MW-150 is involved in are not clearly defined in the current literature. It is known that p38α MAPK, the enzyme that MW-150 interacts with, plays a role in various metabolic processes .

Subcellular Localization

The subcellular localization of MW-150 is not clearly defined in the current literature. The enzyme it interacts with, p38α MAPK, is expressed in microglia and neurons , suggesting that MW-150 may also be localized in these cells.

Méthodes De Préparation

The synthesis of MW-150 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for MW-150 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to increase efficiency and yield .

Analyse Des Réactions Chimiques

MW-150 undergoes various chemical reactions, including:

Oxidation: MW-150 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed on MW-150 to modify its functional groups.

Substitution: MW-150 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

MW-150 is part of a series of compounds developed to achieve isoform specificity and brain penetration. Similar compounds include:

VX-702: A highly specific p38 MAPK inhibitor with higher selectivity for p38 alpha than p38 beta.

PF-3644022: A selective and ATP-competitive MAPKAPK2 inhibitor that also inhibits p38 MAPK.

MW-150 is unique in its combination of selectivity for p38 alpha MAPK and its ability to penetrate the central nervous system, making it a valuable tool for studying neurodegenerative diseases .

Propriétés

IUPAC Name |

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIVUDIZZJLXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1628502-91-9 | |

| Record name | MW-150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MW-150 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)

![[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol](/img/structure/B3025632.png)